molecular formula C27H28N6O5S B12292953 Belumosudil mesylate (KD025 mesylate)

Belumosudil mesylate (KD025 mesylate)

Cat. No.: B12292953
M. Wt: 548.6 g/mol
InChI Key: ILQJXEIRBCHLOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Rho-Associated Coiled-Coil Containing Kinases (ROCKs) in Biological Systems

Rho-associated coiled-coil containing kinases (ROCKs) are serine/threonine kinases that function as crucial effectors of the small GTPase RhoA. nih.govwikipedia.org These enzymes are integral to a multitude of cellular processes, primarily by regulating the actin cytoskeleton, which governs cell shape and movement. wikipedia.org There are two main isoforms of ROCK in mammals: ROCK1 and ROCK2. nih.gov While they share a high degree of homology, particularly in their kinase domains (92% similarity), they are not functionally redundant and can have distinct, and sometimes opposing, roles depending on the cellular context. nih.govnih.govkarger.com

ROCKs play a vital role in processes such as cell contraction, migration, proliferation, and apoptosis. nih.govnih.gov They exert their effects by phosphorylating various downstream substrates, including myosin light chain (MLC) and myosin light chain phosphatase, which in turn regulates actomyosin (B1167339) contractility. wikipedia.orgresearchgate.net Dysregulation of ROCK signaling has been implicated in a wide array of diseases, highlighting its importance in maintaining cellular and tissue homeostasis. nih.gov

Overview of Selective ROCK2 Inhibition in Immunomodulation and Anti-Fibrotic Research

The distinct functions of ROCK1 and ROCK2 have led to the exploration of selective inhibitors to target specific pathological processes. Research has increasingly pointed to ROCK2 as a key player in immune and fibrotic diseases. nih.gov

Immunomodulation:

Selective inhibition of ROCK2 has demonstrated significant immunomodulatory effects, particularly in the context of T-cell differentiation. pnas.org ROCK2 is involved in the signaling pathways that promote the pro-inflammatory Th17 cell response, which is implicated in various autoimmune conditions. nih.govpnas.org By inhibiting ROCK2, compounds like Belumosudil (B1681009) can down-regulate the secretion of pro-inflammatory cytokines such as IL-17 and IL-21. pnas.orgox.ac.uk This is achieved by interfering with the phosphorylation of STAT3, a key transcription factor for Th17 differentiation. pnas.orgpatsnap.com

Anti-Fibrotic Research:

Fibrosis, the excessive accumulation of extracellular matrix leading to tissue scarring and organ dysfunction, is another area where selective ROCK2 inhibition shows promise. Increased ROCK activity is a feature of fibrotic diseases affecting organs such as the lungs, liver, and kidneys. wikipedia.orgresearchgate.net The ROCK2 signaling pathway is a critical mediator of pro-fibrotic processes. nih.gov

Inhibition of ROCK2 has been shown to reduce fibrosis by downregulating transforming growth factor-β (TGF-β) signaling and the expression of pro-fibrotic genes. nih.govpatsnap.com This impedes the activity of myofibroblasts, the primary cells responsible for collagen deposition and tissue stiffening. patsnap.comresearchgate.net Preclinical studies in various models of fibrosis have shown that selective ROCK2 inhibitors can effectively attenuate and even reverse fibrotic processes. wikipedia.orgnih.govportlandpress.com

Historical Context of Belumosudil Mesylate Discovery and Pre-clinical Development Entities

Belumosudil, also known as KD025 and formerly as SLx-2119, was originally developed by Surface Logix, Inc. wikipedia.orgnewdrugapprovals.org The compound was later acquired by Kadmon Corporation, which has spearheaded its clinical development. wikipedia.orgnih.gov Kadmon has been instrumental in advancing Belumosudil through various phases of clinical trials, focusing on its therapeutic potential in conditions characterized by immune dysregulation and fibrosis. nih.govfirstwordpharma.com

In 2019, to accelerate development and regulatory approval in China, Kadmon Holdings formed a joint venture, BK Pharmaceuticals, with BioNova Pharmaceuticals. nih.gov A similar partnership was established with Meiji Seika Pharma in the same year to develop and commercialize the drug in Japan and other Asian countries. nih.gov The development of Belumosudil has also been supported by regulatory agencies, receiving designations such as Breakthrough Therapy and Orphan Drug status from the U.S. Food and Drug Administration (FDA) for the treatment of chronic graft-versus-host disease (cGVHD). firstwordpharma.com

Research Findings on ROCK2 Inhibition

Area of ResearchKey FindingsMechanismSupporting Evidence
ImmunomodulationDown-regulation of pro-inflammatory Th17 cells.Inhibition of ROCK2 decreases STAT3 phosphorylation, reducing the expression of IL-17 and IL-21. pnas.orgpatsnap.comPhase 1 clinical trial data showed that oral administration of KD025 (Belumosudil) significantly reduced the ability of T cells to secrete IL-21 and IL-17. pnas.orgox.ac.uk
ImmunomodulationPromotion of regulatory T cell (Treg) function.ROCK2 inhibition leads to increased phosphorylation of STAT5, which promotes Treg suppressive functions. pnas.orgrezurockhcp.comStudies demonstrated that KD025 enhances Treg-mediated suppression of CD4+ T-cell proliferation. pnas.org
Anti-FibrosisReduction of tissue fibrosis.Inhibition of ROCK2 downregulates TGF-β signaling and the expression of pro-fibrotic genes, impeding myofibroblast activity. nih.govpatsnap.comPreclinical studies in mouse models of lung, liver, and kidney fibrosis have shown that selective ROCK2 inhibitors reduce collagen expression and markers of fibrosis. wikipedia.orgresearchgate.netnih.govportlandpress.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H28N6O5S

Molecular Weight

548.6 g/mol

IUPAC Name

2-[3-[4-(1H-indazol-5-ylamino)quinazolin-2-yl]phenoxy]-N-propan-2-ylacetamide;methanesulfonic acid

InChI

InChI=1S/C26H24N6O2.CH4O3S/c1-16(2)28-24(33)15-34-20-7-5-6-17(13-20)25-30-23-9-4-3-8-21(23)26(31-25)29-19-10-11-22-18(12-19)14-27-32-22;1-5(2,3)4/h3-14,16H,15H2,1-2H3,(H,27,32)(H,28,33)(H,29,30,31);1H3,(H,2,3,4)

InChI Key

ILQJXEIRBCHLOM-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=N2)NC4=CC5=C(C=C4)NN=C5.CS(=O)(=O)O

Origin of Product

United States

Mechanistic Elucidation of Belumosudil Mesylate As a Selective Rock2 Inhibitor

Direct Enzymatic Inhibition Kinetics

The inhibitory activity of belumosudil (B1681009) has been quantified through detailed enzymatic assays, which define its potency and selectivity for the ROCK2 kinase.

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. For belumosudil, studies have determined its IC50 value for ROCK2 to be in the nanomolar range. One analysis reported an IC50 of 60 nM. targetmol.com Another study identified the IC50 for ROCK2 as 105 nmol/L (105 nM). portico.org This high potency underscores the compound's efficient inhibition of the enzyme.

Belumosudil demonstrates significant selectivity for the ROCK2 isoform over the closely related ROCK1. patsnap.comnih.gov Research indicates that belumosudil is approximately 100 to 200 times more selective for ROCK2 than for ROCK1. portico.orgnih.govashpublications.org This selectivity is quantified by a substantial difference in their respective IC50 values. While the IC50 for ROCK2 is 105 nM, the IC50 for ROCK1 is 24 µM (or 24,000 nM), highlighting a clear preference for the ROCK2 isoform. portico.org Although it primarily targets ROCK2, belumosudil does impact ROCK1 activity, but with much less potency. nih.govpatsnap.com

The binding affinity (Ki) provides another measure of the inhibitor-enzyme interaction. For belumosudil, the Ki for ROCK2 has been determined to be 41 nM. targetmol.com This strong binding affinity is consistent with the potent inhibitory concentrations observed in enzymatic assays.

Kinetic Inhibition Data for Belumosudil

ParameterTargetValue
IC50 ROCK260 - 105 nM
IC50 ROCK124,000 nM (24 µM)
Ki ROCK241 nM

Downstream Signaling Pathway Modulation

The therapeutic effects of belumosudil are a direct consequence of its ability to modulate the signaling pathways downstream of ROCK2. patsnap.com By inhibiting ROCK2, belumosudil prevents the phosphorylation of its substrates, thereby altering cellular functions involved in inflammation and fibrosis. patsnap.com

A critical pathway affected by belumosudil is the one involving the Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5. researchgate.netnih.gov ROCK2 inhibition by belumosudil leads to a rebalancing of immune homeostasis by differentially affecting these STAT proteins. nih.govnih.gov

Research has clearly established that ROCK2 interacts with and phosphorylates STAT3. rezurockhcp.com This activation of STAT3 is linked to pro-inflammatory responses, including the upregulation of Th17 cells. nih.govrezurockhcp.com Belumosudil's inhibition of ROCK2 effectively downregulates the phosphorylation of STAT3. researchgate.netnih.govnih.gov This suppression of STAT3 phosphorylation and its subsequent transcriptional activity is a key mechanism behind the drug's immunomodulatory effects, leading to a reduction in pro-inflammatory cytokines and cells like Th17 and T follicular helper cells. researchgate.netrezurockhcp.comnih.gov

Regulation of Signal Transducer and Activator of Transcription (STAT) Phosphorylation

Upregulation of STAT5 Phosphorylation

Belumosudil's therapeutic effects are significantly linked to its ability to rebalance (B12800153) the immune system by influencing T-cell differentiation. drugbank.com A key aspect of this immunomodulatory function is the upregulation of Signal Transducer and Activator of Transcription 5 (STAT5) phosphorylation. drugbank.comrezurockhcp.comresearchgate.net The inhibition of ROCK2 by belumosudil leads to an increase in STAT5 phosphorylation. rezurockhcp.comresearchgate.net This enhanced phosphorylation of STAT5 is crucial for promoting the development and function of regulatory T-cells (Tregs). drugbank.comrezurockhcp.comnih.gov By up-regulating Tregs, belumosudil helps to suppress excessive immune responses and restore immune homeostasis, a critical factor in managing conditions like chronic graft-versus-host disease (cGVHD). patsnap.comdrugbank.comnih.gov This shift towards a more regulated immune environment is a cornerstone of belumosudil's mechanism. nih.govpatsnap.com

Disruption of JAK2-STAT3 Complex Formation

In inflammatory conditions, ROCK2 plays a pivotal role in promoting pro-inflammatory T-cell lineages. rezurockhcp.com ROCK2 interacts with and phosphorylates Signal Transducer and Activator of Transcription 3 (STAT3), a key step that facilitates the formation of a complex with Janus kinase 2 (JAK2). rezurockhcp.comresearchgate.netscientificeducationsupport.com The formation of this JAK2-STAT3 complex is essential for the upregulation of pro-inflammatory T helper 17 (Th17) and follicular helper T (Tfh) cells. rezurockhcp.comscientificeducationsupport.com

Belumosudil intervenes directly in this process. By selectively inhibiting ROCK2, it prevents the phosphorylation of STAT3. nih.govrezurockhcp.comresearchgate.net This action disrupts the formation of the ROCK2/STAT3/JAK2 complex. researchgate.netscientificeducationsupport.com The consequence is a significant downregulation of STAT3 activation, which in turn suppresses the expression of transcription factors necessary for Th17 cell differentiation. nih.govrezurockhcp.comnih.gov This leads to a reduction in the number of Th17 and Tfh cells and a decrease in the secretion of pro-inflammatory cytokines like IL-17 and IL-21. patsnap.comrezurockhcp.comnih.gov

ComponentEffect of BelumosudilDownstream Consequence
ROCK2 InhibitionPrevents STAT3 Phosphorylation
pSTAT3 DownregulationDisrupts JAK2-STAT3 Complex Formation
Th17/Tfh Cells DownregulationReduced Pro-inflammatory Cytokine Production
pSTAT5 UpregulationIncreased Regulatory T-cells (Tregs)
Immune Balance RestorationShift from Pro-inflammatory to Regulatory Profile

Rho GTPase-Mediated Signaling Pathway Coordination

Rho-associated coiled-coil containing protein kinases (ROCK) are primary downstream effectors of the RhoA GTPase, a small GTP-binding protein. researchgate.netportico.org The RhoA/ROCK signaling pathway is a central regulator of numerous cellular functions, including cytoskeletal dynamics, cell motility, and gene expression, which are integral to inflammation and fibrosis. patsnap.com Belumosudil exhibits significant selectivity for the ROCK2 isoform over the ROCK1 isoform. drugbank.comnih.govnih.gov

By selectively inhibiting ROCK2, belumosudil precisely modulates the Rho GTPase-mediated signaling cascade. patsnap.com This targeted inhibition disrupts the pathological signals that drive both immune dysregulation and the fibrotic processes seen in diseases like cGVHD. patsnap.comnih.gov The coordination of this pathway is critical, as its overactivation is implicated in the pathogenesis of various autoimmune and fibrotic conditions. patsnap.comnih.gov

Myocardin-Related Transcription Factor (MRTF) Changes and Profibrotic Gene Expression

The fibrotic component of diseases is significantly driven by the Rho/ROCK pathway. nih.gov Profibrotic mediators, such as lysophosphatidic acid (LPA) and transforming growth factor-β (TGF-β), activate ROCK2. rezurockhcp.comscientificeducationsupport.com Activated ROCK2 then promotes the polymerization of globular actin (G-actin) into filamentous actin (F-actin), a key step in the formation of cellular stress fibers. rezurockhcp.comscientificeducationsupport.com

This change in actin dynamics has a critical downstream effect: it liberates the Myocardin-Related Transcription Factor (MRTF) from its sequestration by G-actin, allowing it to translocate to the nucleus. nih.govrezurockhcp.comscientificeducationsupport.com Once in the nucleus, MRTF co-activates transcription factors that lead to the expression of a suite of profibrotic genes. nih.govrezurockhcp.comnih.gov This process promotes the differentiation of fibroblasts into myofibroblasts and increases the production of extracellular matrix components like collagen, which are hallmarks of fibrosis. nih.govnih.gov

Belumosudil directly counteracts this fibrotic cascade. By inhibiting ROCK2, it prevents the polymerization of G-actin to F-actin. rezurockhcp.com This action keeps MRTF bound in the cytoplasm, preventing its nuclear translocation and subsequent activation of profibrotic gene expression. nih.govrezurockhcp.comnih.gov The result is a downregulation of fibrosis, as evidenced by decreased collagen deposition in preclinical models. rezurockhcp.com

Signaling StepRole of ROCK2Effect of Belumosudil Inhibition
Actin Polymerization Promotes G-actin to F-actin conversionPrevents F-actin formation
MRTF Translocation Frees MRTF for nuclear entrySequesters MRTF in the cytoplasm
Gene Expression Activates profibrotic gene transcriptionInhibits profibrotic gene expression
Tissue Outcome Promotes fibrosis and collagen depositionDownregulates fibrotic processes

Cellular and Subcellular Effects of Belumosudil Mesylate

Immunomodulatory Actions

Belumosudil's immunomodulatory properties are a cornerstone of its therapeutic potential. researchgate.net By selectively inhibiting ROCK2, it disrupts key signaling pathways that are dysregulated in immune-mediated conditions. patsnap.compatsnap.com This targeted inhibition helps to restore a more balanced immune response without causing broad immunosuppression. patsnap.com

T Cell Response Modulation

A significant aspect of belumosudil's immunomodulatory effect is its ability to modulate T cell responses. patsnap.com It influences the differentiation and function of various T cell subsets, which are pivotal in driving inflammatory processes. patsnap.com This modulation is achieved through the regulation of key transcription factors, leading to a shift away from pro-inflammatory T cell profiles. patsnap.comnih.gov

A critical mechanism of belumosudil (B1681009) is its ability to rebalance (B12800153) the ratio of T helper 17 (Th17) cells and T regulatory (Treg) cells. patsnap.compatsnap.com In many autoimmune and inflammatory conditions, there is an imbalance characterized by an excess of pro-inflammatory Th17 cells and a deficiency of immunosuppressive Treg cells. patsnap.com Belumosudil addresses this imbalance by simultaneously suppressing Th17 cell differentiation and promoting the expansion of Treg cells, thereby helping to restore immune homeostasis. patsnap.comresearchgate.net This shift is mediated through the differential regulation of the transcription factors STAT3 and STAT5. patsnap.comnih.gov

Belumosudil actively downregulates pro-inflammatory T cell populations, including Th17 and T follicular helper (Tfh) cells. nih.govnih.gov The inhibition of ROCK2 leads to the suppression of STAT3 phosphorylation, a key signaling event required for the differentiation of Th17 cells. nih.govresearchgate.net By inhibiting this pathway, belumosudil reduces the number of circulating Th17 cells and the production of their signature cytokine, IL-17. nih.gov Similarly, it has been shown to decrease the frequency of Tfh cells, which are specialized in promoting B cell antibody production within germinal centers. nih.govnih.govnih.gov

Concurrent with the downregulation of pro-inflammatory T cells, belumosudil promotes the expansion and function of regulatory T cells (Tregs). nih.govnih.gov This is achieved through the upregulation of STAT5 phosphorylation. nih.govnih.gov Tregs play a crucial role in maintaining self-tolerance and suppressing excessive immune responses. patsnap.com An increased frequency of Tregs helps to dampen inflammation and mitigate autoimmune-mediated tissue damage. nih.govnih.gov Studies have documented an increase in CD4+ Treg cells in both blood and effector tissues following treatment with belumosudil. nih.govnih.gov

Research has indicated that T follicular helper (Tfh) cells, which are critical for the generation of germinal centers and antibody production, are found in splenic compartments. nih.govnih.gov While direct data on the effect of belumosudil on splenic Tfh cells is specific, its known mechanism of reducing peripheral blood Tfh cells suggests a similar effect within lymphoid organs like the spleen. nih.govresearchgate.net The reduction of Tfh cells is a key component of its immunomodulatory action, aimed at curbing aberrant antibody responses. nih.gov

T follicular regulatory (Tfr) cells are a subset of Tregs that specifically inhibit the activity of Tfh and B cells within germinal centers. nih.gov While direct studies on belumosudil's effect on splenic Tfr cells are emerging, the drug's general mechanism of upregulating Tregs suggests a potential for a concurrent increase in the Tfr cell population within the spleen. nih.govnih.gov An increase in Tfr cells would contribute to the suppression of excessive antibody production and help maintain immune tolerance within the spleen. nih.gov

Research Findings on Belumosudil's Cellular Effects

FindingCell Type(s) AffectedKey Pathway(s)OutcomeReference(s)
Th17/Treg Rebalancing T helper 17 (Th17) cells, T regulatory (Treg) cellsSTAT3 and STAT5 phosphorylationShifts balance from pro-inflammatory Th17 to anti-inflammatory Treg profile patsnap.compatsnap.comnih.gov
Downregulation of Pro-inflammatory Cells Th17 cells, T follicular helper (Tfh) cellsSTAT3 phosphorylationReduction in circulating Th17 and Tfh cells nih.govnih.govresearchgate.net
Upregulation of Regulatory Cells Regulatory T (Treg) cellsSTAT5 phosphorylationIncreased frequency of Treg cells in blood and tissues nih.govnih.govnih.gov
Tissue-Specific Immune Modulation Immune cells in oral mucosa and minor salivary glandsIL-17 signalingReduction in IL-17+ cells and increase in CD4+ Treg cells in affected tissues nih.govnih.gov

Cytokine Secretion Inhibition in Human Peripheral Blood Mononuclear Cells (PBMCs)

Belumosudil mesylate (formerly KD025 mesylate) demonstrates significant immunomodulatory effects by inhibiting the secretion of key pro-inflammatory cytokines from human peripheral blood mononuclear cells (PBMCs). This activity is central to its mechanism of action, particularly in the context of immune-mediated disorders. The compound, a selective inhibitor of Rho-associated coiled-coil kinase 2 (ROCK2), targets signaling pathways that are crucial for the production of cytokines involved in inflammatory responses. nih.govnih.gov In laboratory studies, belumosudil has been shown to suppress the secretion of several critical cytokines following the stimulation of human PBMCs. nih.gov

Inhibition of Interleukin-17 (IL-17) Secretion

Table 1: Research Findings on Belumosudil and IL-17 Secretion

FindingCell/Tissue TypeContext/ModelReference(s)
Down-regulates IL-17 secretion.Human PBMCsIn vitro studies nih.gov
Reduces blood IL-17 activity.Peripheral BloodcGVHD patients (ROCKstar trial) nih.govresearchgate.net
Decreases frequency of IL-17+ cells.Oral Mucosa & Minor Salivary GlandscGVHD patients (ROCKstar companion study) nih.govscilit.com
Inhibition is mediated via suppression of STAT3 phosphorylation.T cellsMechanistic studies nih.govnih.gov
Significantly inhibits IL-17 secretion in response to CD3-CD28 stimulation.Human PBMCsEx-vivo / in vitro studies nih.gov
Inhibition of Interleukin-21 (IL-21) Secretion

Similar to its effect on IL-17, belumosudil also inhibits the secretion of Interleukin-21 (IL-21). IL-21 is a potent immunomodulatory cytokine that influences the function of various immune cells, including T follicular helper (Tfh) cells, which are implicated in autoimmune responses. nih.gov The targeted inhibition of ROCK2 by belumosudil downregulates the signaling pathways responsible for IL-21 production in human T cells. nih.gov Specifically, this inhibition is achieved through a STAT3-dependent mechanism, as ROCK2 activity is linked to STAT3 phosphorylation, which is essential for IL-21 gene expression. nih.govnih.gov Studies using human PBMCs have consistently demonstrated that belumosudil significantly reduces IL-21 secretion. nih.gov

Table 2: Research Findings on Belumosudil and IL-21 Secretion

FindingCell/Tissue TypeContext/ModelReference(s)
Down-regulates IL-21 secretion.Human PBMCsIn vitro studies selleckchem.com
Inhibits IL-21 secretion via a STAT3-dependent mechanism.Human T cellsMechanistic studies nih.gov
Significantly inhibits IL-21 secretion.Human PBMCsPBMCs from active cGVHD patients nih.gov
Inhibited secretion in response to CD3-CD28 stimulation of PBMCs.Human PBMCsFDA review of ex-vivo / in vitro studies nih.gov
Inhibition of Interferon-gamma (IFN-γ) Secretion

Belumosudil has also been shown to inhibit the secretion of Interferon-gamma (IFN-γ). nih.govresearchgate.netselleckchem.com IFN-γ is a signature cytokine of T helper 1 (Th1) cells and plays a complex role in immunity, contributing to pro-inflammatory responses. Research has demonstrated that in PBMCs isolated from patients with active cGVHD, treatment with belumosudil leads to a significant inhibition of IFN-γ secretion. nih.gov This effect contributes to the compound's broad immunomodulatory profile, suggesting it can temper multiple arms of the T-cell-mediated inflammatory response. patsnap.com

Table 3: Research Findings on Belumosudil and IFN-γ Secretion

FindingCell/Tissue TypeContext/ModelReference(s)
Inhibits IFN-γ secretion.Human PBMCsPBMCs from active cGVHD patients nih.gov
Reduces production of IFN-γ.Immune CellsGeneral mechanism of action patsnap.com
KD025 inhibits the secretion of IFNγ.Human PBMCsIn vitro studies researchgate.netselleckchem.com

Transcription Factor and Protein Expression Alterations in Immune Cells

The effects of belumosudil on cytokine secretion are a direct consequence of its ability to modulate the expression and activity of key intracellular transcription factors and proteins. By inhibiting ROCK2, belumosudil disrupts the signaling cascades that lead to the activation of transcription factors essential for the differentiation and function of pro-inflammatory immune cells.

Reduced Protein Expression of Interferon Regulatory Factor 4 (IRF4)

Treatment with belumosudil leads to the reduced protein expression of Interferon Regulatory Factor 4 (IRF4). researchgate.net IRF4 is a critical transcription factor for the development and function of Th17 cells and is required for the production of both IL-17 and IL-21. researchgate.net Studies have shown that in CD4+ T cells and PBMCs from cGVHD patients, belumosudil decreases the expression of IRF4 protein. nih.govselleckchem.com This reduction in IRF4 is a key subcellular event that underlies the compound's ability to suppress Th17-mediated responses.

Table 4: Research Findings on Belumosudil and IRF4 Expression

FindingCell/Tissue TypeContext/ModelReference(s)
Leads to down-regulation of IRF4 expression.CD4+ T cellsIn vitro studies selleckchem.com
Reduced protein expression of IRF4.Human PBMCsPBMCs from active cGVHD patients nih.govresearchgate.net
Reduced Protein Expression of B-Cell Lymphoma 6 (BCL6)

Belumosudil also causes a reduction in the protein expression of B-Cell Lymphoma 6 (BCL6). nih.govresearchgate.net BCL6 is the master transcription factor for T follicular helper (Tfh) cells, which are crucial for B-cell activation and antibody production and are implicated in autoimmune pathologies. The inhibition of ROCK2 by belumosudil prevents the expression of BCL6 in PBMCs from patients with active cGVHD. nih.gov This effect is linked to the inhibition of STAT3 phosphorylation, which is a necessary upstream signal for BCL6 expression. nih.gov By reducing BCL6 levels, belumosudil can temper the Tfh cell response, adding another layer to its immunomodulatory capabilities. selleckchem.com

Table 5: Research Findings on Belumosudil and BCL6 Expression

FindingCell/Tissue TypeContext/ModelReference(s)
Reduced protein expression of BCL6.Human PBMCsPBMCs from active cGVHD patients nih.govresearchgate.netselleckchem.com
Prevents expression of BCL6.PBMCsMechanistic studies in cGVHD nih.gov

Anti-Fibrotic Activities

Belumosudil mesylate exhibits a range of anti-fibrotic activities by targeting the underlying cellular machinery of fibrosis.

Belumosudil mesylate functions as a potent inhibitor of aberrant pro-fibrotic signaling. nih.gov The primary target of Belumosudil is ROCK2, a serine/threonine kinase that acts as a downstream effector of the small GTPase RhoA. nih.govnih.gov Overactivation of the RhoA/ROCK2 pathway is a hallmark of many fibrotic diseases, contributing to the pathological accumulation of extracellular matrix. nih.gov Belumosudil selectively inhibits ROCK2 with significantly greater potency than ROCK1, as indicated by its half-maximal inhibitory concentration (IC50) values. invivochem.com This selective inhibition disrupts the downstream signaling cascades that promote fibrosis. diabetesjournals.orgnih.gov

In various preclinical models, the inhibition of ROCK2 by Belumosudil has been shown to downregulate pro-fibrotic gene transcription and suppress the activation of myofibroblasts, which are key cells responsible for collagen deposition and tissue scarring. nih.gov This targeted action helps to mitigate the progression of fibrosis in affected tissues. nih.govdiabetesjournals.org

Target KinaseIC50 Value
ROCK2 ~100 nM
ROCK1 ~3 µM
This table displays the comparative inhibitory concentration of Belumosudil mesylate for ROCK1 and ROCK2 kinases, highlighting its selectivity for ROCK2. invivochem.com

A critical cellular process in fibrosis is the polymerization of globular actin (G-actin) into filamentous actin (F-actin), which forms stress fibers and contributes to cell contraction and matrix stiffening. The ROCK2 pathway plays a pivotal role in this process. By inhibiting ROCK2, Belumosudil mesylate effectively prevents the polymerization of G-actin to F-actin. d-nb.info This disruption of actin cytoskeleton dynamics is a key mechanism behind its anti-fibrotic effects. nih.govd-nb.info

The inhibition of F-actin polymerization leads to the remodeling of the actin cytoskeleton in fibrosis-derived smooth muscle cells. invivochem.comd-nb.info This action also interferes with the nuclear translocation of myocardin-related transcription factors (MRTF), which are normally sequestered in the cytoplasm by G-actin. nih.govd-nb.info Once freed from G-actin, MRTF moves to the nucleus and activates the transcription of a suite of pro-fibrotic genes. nih.govd-nb.info Therefore, by preventing G-actin polymerization, Belumosudil curtails the activation of these fibrotic genes. d-nb.info

Connective Tissue Growth Factor (CTGF), also known as CCN2, is a critical pro-fibrotic mediator that is often overexpressed in fibrotic tissues. diabetesjournals.orgnih.gov It acts downstream of several pro-fibrotic signals, including Transforming Growth Factor-β (TGF-β). nih.govnih.gov Research has demonstrated that Belumosudil mesylate can directly modulate the expression of this key fibrotic factor.

In in vitro studies using human fibrosis-derived smooth muscle cells, Belumosudil has been shown to significantly reduce the mRNA levels of Connective Tissue Growth Factor. nih.govinvivochem.comd-nb.info Specifically, in smooth muscle cells isolated from human intestine with radiation-induced fibrosis, Belumosudil (referred to as SLx-2119 in the study) reduced CTGF mRNA levels. invivochem.com This effect is attributed to the inhibition of the ROCK2 pathway, which is known to regulate CTGF expression. physiology.orgdiabetesjournals.orgnih.gov By downregulating CTGF, Belumosudil helps to interrupt the cycle of fibrosis amplification.

Thrombospondin-1 (Tsp-1) is a matricellular protein that plays a significant role in the pathology of pulmonary hypertension and other fibrotic conditions. nih.govnih.gov It can activate latent TGF-β and promote vasoconstriction and vascular remodeling. nih.govmdpi.com Belumosudil mesylate has been shown to exert regulatory control over Tsp-1 expression in relevant cell types.

A key finding from in vitro studies is that Belumosudil (SLx-2119) at a concentration of 40 µM significantly down-regulates Tsp-1 mRNA levels in pulmonary arterial smooth muscle cells (PASMC). invivochem.com This finding is supported by broader research showing that ROCK inhibitors can downregulate Tsp-1 expression. nih.govnih.govarvojournals.org Given that Tsp-1 contributes to the migration and activity of PASMC, its reduction by Belumosudil is a key anti-fibrotic and anti-remodeling mechanism in the context of pulmonary vascular disease. nih.gov

Cellular TargetEffect of Belumosudil MesylateSource
CTGF mRNA in fibrotic smooth muscle cells Reduction nih.govinvivochem.comd-nb.info
Tsp-1 mRNA in PASMC Significant Down-regulation invivochem.com
This table summarizes the observed effects of Belumosudil mesylate on the mRNA levels of key pro-fibrotic factors in specific cell types.

Fibroblasts are central to the fibrotic process, differentiating into activated myofibroblasts that excessively produce and deposit extracellular matrix components like collagen. nih.gov Belumosudil mesylate directly targets and attenuates the activity of these cells.

In studies on cardiac fibrosis, Belumosudil was found to suppress the activation and proliferation of cardiac fibroblasts that were stimulated by TGF-β1. nih.gov This inhibition of fibroblast-to-myofibroblast transdifferentiation is a crucial anti-fibrotic mechanism. nih.gov Furthermore, treatment with Belumosudil has been associated with a significant reduction in collagen deposition in various tissues, including a decrease in collagen types I and III in the oral mucosa of patients with chronic graft-versus-host disease. physiology.org This reduction in collagen, a primary product of activated fibroblasts, provides functional evidence of attenuated fibroblast activity. physiology.orgnih.gov

Broader Cellular Pathway Influences

A key immunomodulatory effect is the rebalancing of T-helper cell subsets. Belumosudil downregulates the phosphorylation of STAT3, which in turn reduces the differentiation of pro-inflammatory Th17 cells. physiology.orgd-nb.info Concurrently, it increases the phosphorylation of STAT5, promoting the expansion of regulatory T cells (Tregs). d-nb.info This shift in the Th17/Treg balance helps to resolve the chronic inflammation that often drives fibrosis. physiology.org

Furthermore, studies in cultured human cells have revealed that Belumosudil can affect several other fundamental cellular pathways. These include:

Oxidative Phosphorylation wikipedia.org

WNT Signaling wikipedia.org

Angiogenesis wikipedia.org

KRAS Signaling wikipedia.org

These broader influences underscore the integral role of the ROCK2 pathway in a variety of cellular functions and highlight the multifaceted mechanism of action of Belumosudil mesylate. wikipedia.org

Oxidative Phosphorylation Pathways

Belumosudil has been shown to induce a significant shift in cellular energy metabolism, promoting oxidative phosphorylation while suppressing glycolysis. nih.govnih.gov In studies involving human trabecular meshwork (HTM) cells, treatment with Belumosudil (KD025) led to a significant increase in the mitochondrial ATP production rate and a concurrent suppression of the glycolytic ATP production rate. youtube.com This metabolic reprogramming suggests a shift towards the more efficient mitochondrial respiration for energy production. youtube.com

This effect is particularly pronounced in endothelial cells. Research on pulmonary microvascular endothelial cells (PMVECs) demonstrated that Belumosudil potently inhibits glycolysis and increases oxidative phosphorylation. nih.govnih.gov The compound was found to dose-dependently decrease lactate (B86563) production and glucose consumption. nih.gov Notably, the inhibitory effect of Belumosudil on glycolysis was more potent than other metabolic modifiers like 2-deoxy-glucose. nih.gov This shift from glycolysis to oxidative phosphorylation is a key aspect of its effect on endothelial bioenergetics. nih.govnih.gov

Table 1: Effect of Belumosudil (KD025) on Cellular Metabolism

Cell TypeEffect on Oxidative PhosphorylationEffect on GlycolysisKey FindingsCitations
Pulmonary Microvascular Endothelial Cells (PMVECs)Increased/PromotedDecreased/InhibitedShifts metabolic pathways from glycolysis to oxidative phosphorylation. nih.gov nih.gov, nih.gov, nih.gov
Human Trabecular Meshwork (HTM) CellsIncreased mitochondrial ATP production rateSuppressed glycolytic ATP production rateModulates metabolism to favor mitochondrial respiration over glycolysis. youtube.com youtube.com

WNT Signaling Pathways

The interaction between Belumosudil and the WNT signaling pathways is complex and appears to be mediated through its primary target, ROCK2. The WNT pathway itself is divided into the canonical (β-catenin-dependent) and non-canonical (β-catenin-independent) pathways, which are crucial for processes like cell proliferation and differentiation. nih.govmdpi.com The non-canonical Planar Cell Polarity (PCP) pathway involves ROCK as a downstream effector. origene.com

Research indicates that the RhoA/ROCK signaling axis can act as a negative regulator of the canonical Wnt/β-catenin pathway. Activation of RhoA/ROCK can lead to the destabilization of β-catenin, the central mediator of the canonical pathway. nih.govnih.gov Consequently, inhibition of ROCK with inhibitors like Fasudil or Y27632 has been shown to induce β-catenin expression and enhance the transcription of Wnt target genes. nih.gov Another study demonstrated that ROCK inhibition can increase the expression of Prickle1, a component of the Wnt/PCP pathway that can repress active β-catenin, suggesting a feedback mechanism. researchgate.net By selectively inhibiting ROCK2, Belumosudil is thought to modulate these pathways, potentially preventing the inactivation of β-catenin signaling and thereby influencing gene transcription. nih.govresearchgate.net

Angiogenesis Pathways

Belumosudil, through its potent inhibition of ROCK2, significantly impacts pathways involved in angiogenesis, the formation of new blood vessels. ROCK2 is a critical mediator of VEGF-induced angiogenesis. nih.govahajournals.org Studies using pan-ROCK inhibitors or specific knockdown of ROCK2 have demonstrated a disruption of endothelial cell migration, cord formation, and sprouting angiogenesis. researchgate.netnih.gov

The mechanism involves ROCK2's role in regulating the actin cytoskeleton and the formation of specialized cellular structures. nih.gov Specifically, ROCK2 activation is essential for VEGF-induced expression of thrombomodulin and the formation of 3D-podosomes in endothelial cells, which are structures that initiate sprouting angiogenesis. ahajournals.orgahajournals.org Inhibition or knockdown of ROCK2, but not ROCK1, was shown to inhibit VEGF-induced thrombomodulin expression and podosome formation. ahajournals.orgahajournals.org Therefore, by targeting ROCK2, Belumosudil can disrupt these crucial early steps of angiogenesis. ahajournals.orgahajournals.org

Table 2: Role of ROCK2 in Angiogenesis and Effect of Inhibition

ProcessRole of ROCK2Effect of ROCK2 Inhibition (e.g., by Belumosudil)Citations
VEGF-mediated Angiogenesis Essential for VEGF-driven processes.Disrupts vasculogenesis and angiogenesis. nih.gov, ahajournals.org
Endothelial Cell Sprouting Promotes sprouting.Inhibits endothelial cell sprouting. researchgate.net, ahajournals.org
Podosome Formation Induces formation of 3D-podosomes via thrombomodulin expression.Decreases podosome formation. ahajournals.org, ahajournals.org
Vascular Cord Formation Required for network assembly.Drastically reduces vascular cord formation. nih.gov

KRAS Signaling Pathways

While some genomic studies in human primary cells have suggested that Belumosudil may have effects on KRAS signaling, detailed mechanistic research substantiating a direct interaction is not extensively available in the reviewed scientific literature. researchgate.net The KRAS signaling pathway, which includes downstream effectors like the RAF-MEK-ERK cascade, is a central regulator of cell growth and division. nih.govyoutube.com Dysregulation of this pathway is a hallmark of many cancers. nih.gov While there is evidence of crosstalk between pathways that are modulated by ROCK2 (like STAT3) and pathways that can be co-activated with KRAS, a direct regulatory role of ROCK2 on the core KRAS signaling cascade is not clearly established. nih.govnih.gov

Pulmonary Endothelial Cell Bioenergetics and Permeability Shifts

Belumosudil exerts significant effects on the function of pulmonary microvascular endothelial cells (PMVECs), which are critical for maintaining the integrity of the alveolar-capillary barrier. nih.gov Treatment with Belumosudil (KD025) shifts PMVEC metabolism from glycolysis towards oxidative phosphorylation. nih.gov This metabolic switch is accompanied by a decrease in intracellular pH and an inhibition of PMVEC migration. nih.govnih.gov

Crucially, these cellular changes translate to a functional strengthening of the pulmonary endothelial barrier. nih.gov In vivo studies have shown that Belumosudil decreases baseline lung permeability. nih.gov This effect on strengthening barrier integrity is believed to be independent of its ROCK2-inhibition mechanism, highlighting a broader impact on endothelial cell biology. nih.govnih.gov

Effects on Cell Proliferation, Differentiation, and Survival

Belumosudil mesylate demonstrates varied and context-dependent effects on cell proliferation, differentiation, and survival, primarily through the inhibition of ROCK2 and, in some cases, other kinases like Casein Kinase 2 (CK2). researchgate.netnih.govnih.gov

Cell Proliferation: As a key regulator of the cytoskeleton, ROCK2 is involved in cell proliferation. nih.gov Belumosudil has been shown to inhibit the accelerated proliferation of specific cell types, such as pulmonary arterial smooth muscle cells from patients with idiopathic pulmonary arterial hypertension. nih.gov

Cell Differentiation: The compound has a notable inhibitory effect on adipocyte (fat cell) differentiation. nih.gov Studies show that Belumosudil suppresses the differentiation of preadipocytes by downregulating key adipogenic transcription factors like PPARγ and C/EBPα. nih.gov This anti-adipogenic effect is mediated through the inhibition of CK2, revealing a dual-target mechanism for the drug in this context. nih.govnih.gov

Cell Survival: The effect of Belumosudil on cell survival is highly dependent on the cellular environment. In pulmonary microvascular endothelial cells, Belumosudil has a minimal effect on cell death under normal oxygen (normoxia) conditions but significantly increases necrotic cell death under low oxygen (hypoxia). nih.govnih.gov In contrast, in the context of certain cancers, it can enhance the efficacy of chemotherapeutic drugs. For instance, it was found to sensitize ABCG2-overexpressing leukemia cells to conventional antineoplastic drugs by inhibiting the efflux pump function of the ABCG2 protein, thereby affecting cancer cell survival. nih.gov

Pre Clinical Investigational Models and Efficacy Research

Murine Models of Graft-versus-Host Disease (GVHD)

Belumosudil (B1681009) (KD025) has been effectively evaluated in multiple murine models of chronic graft-versus-host disease (cGVHD), a serious complication following allogeneic bone marrow transplantation. nih.gov The research has utilized models that represent different aspects of the human disease, including a full major histocompatibility complex (MHC) mismatch model that leads to multiorgan system cGVHD with bronchiolitis obliterans, and a minor MHC mismatch model that results in sclerodermatous GVHD. nih.govashpublications.org

In pre-clinical studies, treatment with KD025 has been shown to reverse the clinical and immunological symptoms of cGVHD. the-hospitalist.org In a minor-mismatch model of sclerodermatous cGVHD, therapeutic intervention with KD025 significantly decreased the clinical skin scores and skin pathology scores compared to vehicle-treated controls. nih.gov These findings demonstrate that the inhibition of the Rho-associated coiled-coil kinase 2 (ROCK2) pathway can ameliorate disease manifestations in murine models. the-hospitalist.org

A critical and often severe manifestation of cGVHD is pulmonary dysfunction, akin to bronchiolitis obliterans syndrome in humans. nih.gov In murine models designed to replicate this condition, treatment with KD025 resulted in the normalization of pathogenic pulmonary function. nih.govashpublications.orgresearchgate.net Mice treated with the compound showed significant improvements in lung function, with levels comparable to those of non-cGVHD controls. nih.govthe-hospitalist.org

Table 1: Effect of Belumosudil (KD025) on Pulmonary Function in Murine cGVHD Models

Model TypeKey FindingOutcomeReference
Full MHC Mismatch (Bronchiolitis Obliterans)Treatment with KD025 after disease establishment.Normalization of pathogenic pulmonary function. nih.gov, researchgate.net, ashpublications.org
Inducible STAT3-Deficient T-cell TransplantMice transplanted with these T cells served as a control.Pulmonary function was comparable to healthy negative controls, confirming the role of the STAT3 pathway targeted by KD025. nih.gov, ashpublications.org

Fibrosis is a key pathological feature of cGVHD, characterized by excessive collagen deposition in affected organs. nih.gov Pre-clinical research has demonstrated that KD025 treatment leads to a marked reduction of collagen deposition in the lungs of mice with cGVHD. nih.govashpublications.orgresearchgate.net This anti-fibrotic effect is a crucial component of its therapeutic action, addressing the tissue remodeling and stiffening that contributes to organ damage. nih.govnih.gov In addition to the lungs, studies have also observed a reduction in collagen in the oral mucosa following belumosudil treatment. nih.govnih.gov

The pathology of cGVHD involves humoral immune responses, including the deposition of antibodies in target organs. In murine models, the normalization of pulmonary function following KD025 treatment correlated with a significant reduction of antibody deposition in the lungs. nih.govashpublications.org This reduction brought the levels of antibody deposition down to a state comparable to that of non-cGVHD controls, indicating an impact on the B-cell and T follicular helper cell activity that drives this aspect of the disease. nih.gov

Belumosudil has demonstrated the ability to decrease cGVHD pathology across multiple organs in murine models. nih.gov Treatment with KD025 led to a significant decrease in cGVHD pathology scores in the lung, liver, and spleen when compared with vehicle-treated animals. the-hospitalist.orgmdedge.com In the liver, KD025 also significantly reduced the expression of collagen type I. nih.gov Pathological analysis of spleens from KD025-treated mice revealed a decreased frequency of T follicular helper cells and an increased frequency of T follicular regulatory cells, which is indicative of a rebalancing of the immune response. nih.govashpublications.org

Fibrotic Disease Models

The anti-fibrotic properties of belumosudil extend beyond GVHD, with research exploring its efficacy in other fibrotic conditions. nih.gov

Idiopathic Pulmonary Fibrosis (IPF): In a bleomycin-induced mouse model of IPF, a progressive fibrotic lung disease, treatment with belumosudil reduced lung fibrosis. wikipedia.org This suggests its potential to ameliorate pulmonary fibrosis by targeting underlying mechanisms. ascopubs.org

Systemic Sclerosis: Belumosudil has been developed for systemic sclerosis, and animal models have shown its efficacy in treating manifestations like sclerotic skin. nih.govnih.gov

Kidney Fibrosis: In a rodent cardiac transplantation model, which involves chronic rejection and fibrosis, belumosudil was found to be superior in preventing fibrosis. medpath.comveeva.com This has led to further investigation into its role in preventing interstitial fibrosis and tubular atrophy following kidney transplantation. medpath.comveeva.com

Table 2: Efficacy of Belumosudil (KD025) in Various Fibrotic Disease Models

Disease ModelAnimal ModelKey FindingReference
Idiopathic Pulmonary Fibrosis (IPF)Bleomycin-treated mouseReduced lung fibrosis. wikipedia.org
SclerodermaMurine modelEfficacy in treating sclerotic skin manifestations. nih.gov
Chronic Rejection (Kidney)Rodent cardiac transplantation modelSuperiority in preventing fibrosis associated with chronic rejection. medpath.com, veeva.com

Bleomycin-Induced Mouse Model of Idiopathic Pulmonary Fibrosis (IPF)

The bleomycin-induced mouse model is a widely utilized pre-clinical tool that recapitulates key aspects of the pathogenesis of idiopathic pulmonary fibrosis (IPF), a progressive and fatal lung disease. In this model, the administration of the chemotherapeutic agent bleomycin (B88199) induces lung injury, inflammation, and subsequent fibrotic processes, providing a platform to evaluate potential anti-fibrotic therapies.

Pre-clinical studies have demonstrated the potential anti-fibrotic effects of Belumosudil mesylate (also known as KD025) in the bleomycin-induced mouse model of IPF. Research has shown that ROCK2 inhibition with KD025 significantly reduced established lung fibrosis and inflammation. Furthermore, these studies indicated an improvement in pulmonary function in a dose-dependent manner. nih.gov

In a study utilizing a bleomycin-induced pulmonary fibrosis model in rats, treatment with KD025 was found to decrease baseline pulmonary endothelial permeability. nih.gov This effect on the integrity of the lung's endothelial barrier suggests a mechanism by which Belumosudil may mitigate fibrotic processes. The development of fibrosis in the lungs is a complex process, and the ability of Belumosudil to modulate pathways leading to a reduction in fibrosis and inflammation highlights its therapeutic potential.

While direct quantitative data on the percentage of fibrosis reduction or specific changes in lung function tests from these pre-clinical models are not extensively published in the public domain, the qualitative evidence points towards a beneficial effect of Belumosudil in ameliorating key pathological features of IPF in the bleomycin-induced model. The primary mechanism is believed to be through the inhibition of ROCK2, which plays a central role in multiple fibrotic pathways. nih.gov

Interactive Data Table: Summary of Belumosudil Efficacy in Bleomycin-Induced IPF Model

Endpoint EvaluatedFindingReference
Lung FibrosisSignificant reduction in established lung fibrosis. nih.gov
InflammationSignificant reduction in inflammation. nih.gov
Pulmonary FunctionDose-dependent improvement observed. nih.gov
Endothelial PermeabilityDecreased baseline lung permeability in a rat model. nih.gov

Oncological Research Models

Belumosudil mesylate has also been investigated for its anti-cancer properties, particularly in hematological malignancies where ROCK signaling is implicated in disease progression.

Multiple myeloma is a cancer of plasma cells, and pre-clinical models are crucial for developing new therapeutic strategies. The Vk*MYC mouse model is a notable immune-competent syngeneic model that is considered to have significant predictive value for clinical efficacy in humans. nih.govmdpi.com

The Vk*MYC model allows for the study of potential anti-myeloma agents in the context of a functional immune system, which is critical for evaluating immunomodulatory therapies.

The anti-tumor efficacy of Belumosudil mesylate in the Vk*MYC model is supported by molecular analyses of tumor samples. NanoString analysis of tumors from treated mice revealed the down-regulation of genes such as XBP1 (X-box binding protein 1) and SLAMF7 (Signaling lymphocytic activation molecule family member 7), which are consistent with the anti-tumor activity of the compound. nih.govmdpi.com Mechanistically, Belumosudil has been shown to induce a reduction in c-MYC and IRF4 levels, which are critical for myeloma cell survival. nih.govmdpi.com

Interactive Data Table: Anti-Tumor Efficacy of Belumosudil in Vk*MYC Myeloma Model

Efficacy ParameterObservationMechanism/MarkerReference
Disease BurdenConsistent decline in paraprotein levels.Serum Protein Electrophoresis nih.govmdpi.com
Gene ExpressionDown-regulation of pro-tumorigenic genes.XBP1, SLAMF7 nih.govmdpi.com
Key Signaling PathwaysReduction in levels of critical survival factors.c-MYC, IRF4 nih.govmdpi.com

Multiple Myeloma Models

Vk*MYC Immune-Competent Syngeneic Myeloma Mouse Model
Immune Correlates in Tumor Microenvironment

Belumosudil mesylate (KD025) demonstrates significant immunomodulatory properties within the tumor microenvironment (TME). sanofimedical.comashpublications.org As a selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2), its mechanism helps restore immune homeostasis. nih.govtaylorandfrancis.com This is achieved primarily by influencing the balance of T-cell subsets. researchgate.netnih.gov

Belumosudil downregulates pro-inflammatory responses by suppressing the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3). nih.gov This leads to a reduction in T helper 17 (Th17) cells and T follicular helper (Tfh) cells, which are often implicated in pathological inflammation. nih.govnih.govelsevierpure.com Concurrently, Belumosudil enhances the phosphorylation of STAT5, which promotes the expansion of regulatory T cells (Tregs). nih.govnih.gov This dual action effectively rebalances the Th17/Treg ratio, shifting the TME from an inflammatory and pro-tumorigenic state towards a more regulated, anti-tumor environment. nih.govresearchgate.net

In a study on chronic graft-versus-host disease (cGVHD), which shares pathways with tumor microenvironments, tissue-level analysis after belumosudil treatment revealed significant reductions in immune cell infiltration, including CD3+, CD4+, and CD8+ T cells, in affected oral mucosal tissues. nih.gov Furthermore, preclinical studies in multiple myeloma models show that belumosudil reduces levels of c-MYC and Interferon regulatory factor 4 (IRF4), key factors in myeloma cell proliferation and the immune suppressive microenvironment. ashpublications.orgresearchgate.net

Downregulation of X-box Binding Protein 1 (XBP1)

In preclinical in vivo studies using the Vk*MYC immune-competent syngeneic mouse model of myeloma, treatment with belumosudil led to a demonstrable anti-tumor effect. sanofimedical.comashpublications.orgresearchgate.net Analysis of tumor samples from these mice via NanoString technology revealed the downregulation of key genes associated with myeloma pathogenesis. sanofimedical.comashpublications.org Among these was X-box Binding Protein 1 (XBP1), and its downregulation was noted as being consistent with the anti-tumor efficacy of belumosudil mesylate. sanofimedical.comashpublications.orgresearchgate.net

Downregulation of Signaling Lymphocytic Activation Molecule Family Member 7 (SLAMF7)

The same NanoString analysis of tumor samples from Vk*MYC mice treated with belumosudil also demonstrated the downregulation of Signaling Lymphocytic Activation Molecule Family Member 7 (SLAMF7). sanofimedical.comashpublications.orgresearchgate.net SLAMF7 is a cell surface receptor that is highly expressed on multiple myeloma cells. indianpharmanetwork.in The reduction of SLAMF7 expression in the mouse model was consistent with the observed anti-tumor activity of belumosudil. sanofimedical.comashpublications.orgresearchgate.net

Upregulation of c-JUN and c-FOS

In contrast to the downregulation of tumor-promoting genes, immune correlate studies in the Vk*MYC mouse model showed that belumosudil treatment led to the upregulation of c-JUN and c-FOS. sanofimedical.comashpublications.orgresearchgate.net These two proteins are components of the Activator Protein-1 (AP-1) transcription factor, which plays a critical role in T-cell function.

Promotion of T-cell Activation and Clonal Expansion

The upregulation of c-JUN and c-FOS observed in preclinical myeloma models is consistent with the promotion of T-cell activation and clonal expansion. sanofimedical.comashpublications.orgresearchgate.net Preclinical studies have confirmed that belumosudil can promote T-cell activation. pharmacytimes.com By inhibiting ROCK2, which mediates pro-inflammatory responses, belumosudil helps to create a more favorable environment for an effective anti-tumor immune response, driven by activated T-cells.

Effector Differentiation of Antigen-Activated CD8+ T Cells

The observed upregulation of c-JUN and c-FOS in tumor models following belumosudil treatment is also indicative of the promotion of effector differentiation of antigen-activated CD8+ T cells. sanofimedical.comashpublications.orgresearchgate.net This suggests that beyond general T-cell activation, belumosudil can specifically encourage the development of cytotoxic T lymphocytes, which are crucial for directly killing tumor cells. In tissue studies of cGVHD, belumosudil treatment resulted in a significant reduction of local CD8 T cells in oral tissues, suggesting a modulation of T-cell trafficking and function within the specific microenvironment. nih.gov

In Vitro Studies with Drug-Naïve and Drug-Resistant Myeloma Cell Lines

Belumosudil mesylate has demonstrated direct anti-tumor effects against multiple myeloma cells in in vitro settings. sanofimedical.comashpublications.org As a single agent, it reduced the viability of a panel of myeloma cell lines, representing different molecular subtypes, in both a time- and concentration-dependent manner. ashpublications.orgresearchgate.net Staining with Annexin V and propidium (B1200493) iodide confirmed that belumosudil induces both early and late-stage apoptosis in myeloma cells. ashpublications.orgresearchgate.net

Crucially, belumosudil has shown efficacy against myeloma cells with acquired resistance to standard-of-care agents. ashpublications.orgresearchgate.net Studies demonstrated that it has equal or, in some cases, higher potency against cell lines resistant to bortezomib, carfilzomib, dexamethasone, lenalidomide, melphalan, and newer agents like iberdomide (B608038) and mezigdomide (B2442610) when compared to their drug-naïve parental cell lines. ashpublications.orgresearchgate.net Furthermore, belumosudil was shown to be effective against daratumumab-resistant cell lines and could largely overcome adhesion-mediated drug resistance. ashpublications.orgresearchgate.net

Table 1: In Vitro Efficacy of Belumosudil Mesylate in Myeloma Cell Lines

Parameter Finding Source(s)
Cell Viability Reduced viability across a panel of myeloma cell lines in a time- and concentration-dependent manner. ashpublications.orgresearchgate.net
IC50 Range Median inhibitory concentrations (IC50) ranged from 618 to 1,114 nM at 72 hours of treatment. ashpublications.orgresearchgate.net
Apoptosis Induced both early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptosis. ashpublications.orgresearchgate.net
Drug Resistance Overcame adhesion-mediated drug resistance. ashpublications.orgresearchgate.net
Showed equal or higher potency against cell lines resistant to bortezomib, carfilzomib, dexamethasone, lenalidomide, melphalan, iberdomide, and mezigdomide. ashpublications.orgresearchgate.net
Active against daratumumab-resistant MM.1S and RPMI 8226 cells. ashpublications.orgresearchgate.net

Table 2: Summary of Preclinical Immune Correlate Findings in a Myeloma Model

Biomarker Effect of Belumosudil Implication Source(s)
XBP1 Downregulation Consistent with anti-tumor efficacy sanofimedical.comashpublications.orgresearchgate.net
SLAMF7 Downregulation Consistent with anti-tumor efficacy sanofimedical.comashpublications.orgresearchgate.net
c-JUN Upregulation Promotion of T-cell activation and clonal expansion sanofimedical.comashpublications.orgresearchgate.net
c-FOS Upregulation Promotion of T-cell activation and clonal expansion sanofimedical.comashpublications.orgresearchgate.net
IRF4 / c-MYC Reduction Action on the IRF4/c-MYC axis ashpublications.orgresearchgate.net
p-STAT3 Reduction Action on the IRF4/c-MYC axis ashpublications.orgresearchgate.net
Reduction of Cell Viability

Research has demonstrated that Belumosudil can reduce cell viability, a key indicator of a compound's potential to inhibit cell proliferation and growth. In a study utilizing multiple myeloma (MM) cell lines, Belumosudil was shown to decrease the number and viability of these cancer cells. mdpi.com This effect was observed in a dose-dependent manner, indicating a direct impact of the compound on the survival of these cells. mdpi.com

Further studies in non-cancerous cells have also shed light on Belumosudil's influence on cellular processes. In human trabecular meshwork (HTM) cells, treatment with KD025 was found to modulate basic cellular biological and physiological properties, including cellular growth and proliferation. nih.gov While not a direct measure of viability reduction in the same context as the cancer cell study, this finding underscores the compound's ability to influence fundamental cellular functions.

Table 1: Effect of Belumosudil on Cell Viability in Pre-clinical Models

Cell LineFindingReference
Multiple Myeloma (MM) Cell LinesReduced the number and viability of several MM cell lines. mdpi.com
Human Trabecular Meshwork (HTM) CellsModulated cellular growth and proliferation. nih.gov
Induction of Apoptosis

In addition to reducing cell viability, Belumosudil has been shown to induce apoptosis, or programmed cell death. The study on multiple myeloma cell lines revealed that Belumosudil induced apoptosis in MOLP-8 MM cells in a dose-dependent manner. mdpi.com This finding suggests that the reduction in cell viability observed with Belumosudil treatment is, at least in part, due to the activation of the apoptotic pathway.

The mechanism of apoptosis induction by inhibiting anti-apoptotic proteins often involves the release of sequestered pro-apoptotic proteins. nih.gov While the precise apoptotic pathway activated by Belumosudil in all cell types is a subject of ongoing research, its ability to trigger this process in pre-clinical models is a significant finding.

Table 2: Induction of Apoptosis by Belumosudil in Pre-clinical Models

Cell LineFindingReference
MOLP-8 Multiple Myeloma CellsInduced apoptosis in a dose-dependent manner. mdpi.com

Neurological Disease Models

The therapeutic potential of Belumosudil mesylate has also been investigated in pre-clinical models of neurological diseases, with a particular focus on acute focal cerebral ischemia.

Acute Focal Cerebral Ischemia in Mice

Studies utilizing a mouse model of acute focal cerebral ischemia, induced by transient middle cerebral artery occlusion (tMCAO), have provided significant insights into the efficacy and mechanism of action of Belumosudil in the context of stroke.

In a pivotal study, KD025 demonstrated a dose-dependent reduction in infarct volume following tMCAO in mice. nih.govnih.govresearchgate.net The therapeutic window for this protective effect was found to be at least 3 hours after the onset of the ischemic event, and the beneficial effects were sustained for at least 4 weeks. nih.govresearchgate.net

Importantly, the efficacy of KD025 was maintained across different mouse populations, including aged, diabetic, and female mice, which are clinically relevant cohorts for stroke. nih.govresearchgate.net Specifically, KD025 reduced infarct volume by 34% in aged mice and 32% in diabetic mice compared to vehicle-treated controls. nih.gov Furthermore, a study investigating the role of neuronal ROCK2 showed that pharmacological inhibition with KD025 decreased infarct volumes and improved neurological deficit scores in mice subjected to ischemic stroke. axonmedchem.comnih.gov

Table 3: Efficacy of KD025 in a Mouse Model of Acute Focal Cerebral Ischemia

ParameterFindingReference
Infarct VolumeDose-dependently reduced infarct volume after transient middle cerebral artery occlusion. nih.govnih.govresearchgate.net
Therapeutic WindowAt least 3 hours post-stroke onset. nih.govresearchgate.net
Efficacy in Aged MiceReduced infarct volume by 34% compared to vehicle. nih.gov
Efficacy in Diabetic MiceReduced infarct volume by 32% compared to vehicle. nih.gov
Neurological Deficit ScoreImproved neurological deficit scores in ischemic stroke. axonmedchem.comnih.gov

The research in the acute focal cerebral ischemia model has been instrumental in identifying ROCK2 as the key isoform in the pathophysiology of acute ischemic stroke. nih.govnih.gov Belumosudil (KD025) is a selective inhibitor of ROCK2, with a significantly lower inhibitory concentration (IC50) for ROCK2 compared to ROCK1. axonmedchem.com

In vitro kinase assays demonstrated that KD025 selectively inhibited ROCK2 over ROCK1. nih.gov The efficacy of this selective ROCK2 inhibitor in reducing stroke-induced damage in animal models provides strong evidence that targeting ROCK2 is a viable therapeutic strategy. nih.govnih.gov Further supporting this, studies using neuronal specific ROCK2 knockout mice showed a significant reduction in infarction volume and improved neurological deficit scores compared to control mice, mirroring the effects of pharmacological inhibition with KD025. axonmedchem.comnih.gov These findings collectively implicate ROCK2 as the critical isoform to target in the context of acute ischemic stroke. nih.govnih.gov

Pharmacological Characterization of Belumosudil Mesylate Pre Clinical Focus

Absorption and Distribution Studies in Animal Models

The absorption and distribution of a drug are critical pharmacokinetic parameters that influence its efficacy and safety. These are often characterized in preclinical animal models to predict human pharmacokinetics.

Bioavailability Assessments

While the absolute oral bioavailability of belumosudil (B1681009) has been established as approximately 64% in healthy human subjects, specific bioavailability data from preclinical animal models such as rats, dogs, or mice are not extensively detailed in publicly available literature. drugbank.comnih.govrsc.orgwikipedia.orgxenotech.com Preclinical investigations have primarily indicated that belumosudil undergoes hepatic metabolism. researchgate.net In one preclinical study using a mouse model, it was noted that serum concentrations of the compound were significantly higher in mice fed a high-fat diet, suggesting that diet may influence absorption, a finding that was later confirmed in human studies. researchgate.net

Volume of Distribution

Protein Binding Characteristics

Belumosudil is characterized by its extensive binding to plasma proteins. In vitro studies using human plasma have shown that belumosudil is 99.9% bound to human serum albumin and 98.6% bound to human alpha-1-acid glycoprotein. drugbank.comwikipedia.orgresearchgate.netnih.govnih.gov This high degree of protein binding means that only a small fraction of the drug is unbound and pharmacologically active.

While specific plasma protein binding percentages for belumosudil in preclinical species like rats, dogs, and mice are not specified in the available literature, general studies on interspecies differences in drug plasma protein binding suggest that compounds often exhibit slightly different binding affinities across species. rsc.orgnih.govnih.gov It is common for drugs to be slightly less bound in rat, dog, or mouse plasma compared to human plasma, although this is not a universal rule and is highly compound-dependent. nih.govnih.gov

Table 1: In Vitro Human Plasma Protein Binding of Belumosudil

Plasma Protein Percentage Bound
Human Serum Albumin (HSA) 99.9% drugbank.comwikipedia.orgnih.gov
Human Alpha-1-Acid Glycoprotein (AAG) 98.6% drugbank.comwikipedia.orgnih.gov

Metabolic Pathways and Enzyme Interactions

The metabolism of belumosudil is a key determinant of its clearance from the body. In vitro studies have been crucial in identifying the primary enzymatic pathways responsible for its biotransformation.

Primary Metabolism via Cytochrome P450 (CYP) Enzymes (e.g., CYP3A4, CYP2C8, CYP2D6)

In vitro assessments have consistently identified that the metabolism of belumosudil is primarily mediated by the cytochrome P450 (CYP) system. rsc.orgnih.gov The major enzyme responsible for its metabolism is CYP3A4. drugbank.comnih.govrsc.orgresearchgate.netnih.govnih.govnih.gov To a lesser extent, other CYP isoforms, including CYP2C8 and CYP2D6, also contribute to the metabolic clearance of the compound. drugbank.comnih.govrsc.orgresearchgate.netnih.govnih.govnih.gov

The central role of CYP3A4 has been substantiated in clinical drug-drug interaction studies. Co-administration with strong inducers of CYP3A4, such as rifampicin, leads to a significant decrease in belumosudil plasma concentrations, while co-administration with strong inhibitors has also been studied. researchgate.netnih.govrsc.orgnih.gov These findings from human studies support the preclinical in vitro data identifying CYP3A4 as the main metabolic pathway. This enzymatic pathway leads to the formation of two main metabolites, designated as M1 (a minor, active metabolite) and M2 (a major, inactive metabolite). nih.gov The formation of the M1 metabolite specifically occurs via metabolism by CYP3A4 and CYP2C8. nih.gov

Glucuronidation via Uridine Diphosphate Glucuronosyltransferase (UGT) Enzymes (e.g., UGT1A9, UGT1A1)

In addition to Phase I metabolism by CYP enzymes, belumosudil also undergoes Phase II conjugation reactions. In vitro studies have shown that belumosudil is a substrate for Uridine Diphosphate Glucuronosyltransferase (UGT) enzymes, although this is a less prominent pathway compared to CYP-mediated oxidation. drugbank.comnih.govrsc.orgresearchgate.netnih.govnih.govnih.gov Specifically, UGT1A9 has been identified as contributing to the metabolism of the parent drug. drugbank.comnih.govrsc.orgresearchgate.netnih.govnih.govnih.gov

Furthermore, UGT enzymes are involved in the subsequent metabolism of belumosudil's metabolites. The major but inactive M2 metabolite can be further metabolized into a glucuronide derivative by the enzyme UGT1A1. nih.gov In vitro inhibition studies have also demonstrated that belumosudil can act as a strong inhibitor of UGT1A1 and a moderate inhibitor of UGT1A9, suggesting a potential for drug-drug interactions with other substrates of these enzymes. nih.gov

Table 2: Key Enzymes in Belumosudil Metabolism

Enzyme Family Primary Enzyme(s) Role in Metabolism
Cytochrome P450 (CYP) CYP3A4 (Primary) Major metabolic pathway for parent drug. drugbank.comnih.govnih.govnih.gov
CYP2C8 (Lesser) Contributes to metabolism of parent drug; involved in M1 formation. drugbank.comnih.govnih.govnih.gov
CYP2D6 (Lesser) Contributes to metabolism of parent drug. drugbank.comnih.govnih.govnih.gov
Uridine Diphosphate Glucuronosyltransferase (UGT) UGT1A9 Contributes to metabolism of parent drug. drugbank.comnih.govnih.govnih.gov
UGT1A1 Metabolizes the major M2 metabolite to its glucuronide form. nih.gov

Inhibition of Drug Transporters (e.g., BCRP, P-gp, OATP1B1, MATE1, MATE2-K)

In preclinical in vitro assessments, belumosudil has been identified as an inhibitor of several key drug transporters. These transporters play a crucial role in the absorption, distribution, and elimination of various drugs. The inhibition of these transporters by a co-administered drug can lead to clinically significant drug-drug interactions (DDIs).

Detailed in vitro studies have demonstrated that belumosudil is an inhibitor of P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), with a half-maximal inhibitory concentration (IC50) of less than 1 µM for both transporters. larvol.comscilit.com Furthermore, belumosudil was also found to be an inhibitor of Organic Anion Transporting Polypeptide 1B1 (OATP1B1), Multidrug and Toxin Extrusion Protein 1 (MATE1), and MATE2-K, again with an IC50 value below 1 µM. larvol.com The M2 metabolite of belumosudil also exhibited inhibitory activity, particularly against OATP1B1, and was a less potent inhibitor of MATE1 and MATE2-K. larvol.com

The potential for these in vitro findings to translate into clinically relevant interactions has been investigated. For instance, the co-administration of belumosudil led to an approximate two-fold increase in the maximum concentration (Cmax) and area under the curve (AUC) of dabigatran (B194492) etexilate, a sensitive P-gp substrate. larvol.comscilit.com This suggests a clinically relevant DDI potential for sensitive P-gp substrates. larvol.comscilit.com Similarly, a significant increase in the exposure of rosuvastatin (B1679574) calcium, a substrate of OATP1B1 and BCRP, was observed when co-administered with belumosudil, further highlighting the clinical implications of its inhibitory effects on these transporters. larvol.comscilit.com

TransporterBelumosudil Inhibition (IC50)M2 Metabolite InhibitionClinical Substrate ExampleObserved Clinical Interaction with Belumosudil
P-glycoprotein (P-gp)< 1 µMNot an inhibitorDabigatran etexilate~2-fold increase in Cmax and AUC
Breast Cancer Resistance Protein (BCRP)< 1 µMWeak inhibitorRosuvastatin calciumSignificant increase in exposure
Organic Anion Transporting Polypeptide 1B1 (OATP1B1)< 1 µMInhibitorRosuvastatin calciumSignificant increase in exposure
Multidrug and Toxin Extrusion Protein 1 (MATE1)< 1 µMLess potent inhibitorNot specified in resultsNot specified in results
Multidrug and Toxin Extrusion Protein 2-K (MATE2-K)< 1 µMLess potent inhibitorNot specified in resultsNot specified in results

Induction of CYP Enzymes (e.g., CYP1A2, 2B6, 3A4) and Clinical Significance

The potential for a drug to induce cytochrome P450 (CYP) enzymes is a critical aspect of its pharmacological profile, as it can lead to accelerated metabolism of co-administered drugs, potentially reducing their efficacy. In vitro assessments are typically conducted in human hepatocytes to measure changes in mRNA expression and enzyme activity for key CYP isoforms such as CYP1A2, CYP2B6, and CYP3A4.

Regarding belumosudil, in vitro assessments have suggested that its metabolism is primarily dependent on CYP3A4 activity. nih.govnih.govdrugbank.com Clinical studies have confirmed that co-administration with a strong CYP3A4 inducer, rifampicin, significantly decreases the exposure of belumosudil. nih.govnih.gov This indicates that belumosudil is a substrate for CYP3A4.

However, based on the available preclinical data, there is limited information to suggest that belumosudil is a significant inducer of CYP enzymes. An FDA approval summary noted that belumosudil has little effect on CYP3A. nih.gov Detailed in vitro studies evaluating the induction potential of belumosudil on CYP1A2, CYP2B6, and CYP3A4, including data on fold-induction of mRNA or enzyme activity, were not identified in the search results. Therefore, while the impact of CYP3A4 inducers on belumosudil is established, the potential of belumosudil to act as a perpetrator of CYP induction appears to be low, particularly for CYP3A. The clinical significance of any potential weak induction of other CYP isoforms remains to be fully elucidated.

Advanced Research Methodologies and Analytical Approaches

In Vitro Cellular Assays

In vitro studies using cultured human cells have been fundamental in characterizing the biological activities of Belumosudil (B1681009). These assays allow for controlled investigation of the compound's effects at the cellular level.

Belumosudil has been extensively studied for its immunomodulatory effects, particularly on human T lymphocytes. Both ex vivo analyses of cells from treated subjects and in vitro experiments on isolated cells have demonstrated that Belumosudil is a potent regulator of T cell function. A key finding is that Belumosudil restores immune homeostasis by rebalancing pro-inflammatory T helper 17 (Th17) cells and anti-inflammatory regulatory T cells (Tregs). ashpublications.orgnih.gov

Specifically, research shows that Belumosudil (KD025) downregulates the secretion of pro-inflammatory cytokines IL-17 and IL-21 from human T cells. researchgate.net This effect is mediated through the inhibition of STAT3 (Signal Transducer and Activator of Transcription 3) phosphorylation, a critical step for Th17 cell development and function. ashpublications.orgnih.govresearchgate.net Concurrently, Belumosudil has been observed to increase the phosphorylation of STAT5, which promotes the function and stability of immunosuppressive Treg cells. ashpublications.orgresearchgate.net This dual action effectively shifts the Th17/Treg balance, which is often dysregulated in autoimmune and inflammatory conditions. ashpublications.orgresearchgate.net

Cell Type / PathwayObserved Effect of Belumosudil (KD025)Associated MechanismReference
Th17 CellsReduced activity and cytokine productionDownregulation of STAT3 phosphorylation ashpublications.orgnih.gov
Treg CellsEnhanced frequency and suppressor functionUpregulation of STAT5 phosphorylation ashpublications.orgresearchgate.net
IL-17 SecretionDecreasedInhibition of STAT3-dependent pathways nih.govresearchgate.net
IL-21 SecretionDecreasedInhibition of STAT3-dependent pathways researchgate.net

The anti-fibrotic properties of Belumosudil have been investigated using primary human cell cultures. Studies on pulmonary microvascular endothelial cells (PMVECs) revealed that KD025 has significant effects on cell metabolism and function. nih.govnih.gov It was shown to inhibit glycolysis and promote oxidative phosphorylation. nih.govnih.gov Furthermore, KD025 inhibited PMVEC migration and strengthened endothelial barrier integrity, suggesting a direct role in maintaining vascular function. nih.govnih.gov

In studies related to fibrosis, a hallmark of diseases like chronic graft-versus-host disease (cGVHD), Belumosudil demonstrated tissue-specific effects. Analysis of oral buccal mucosa biopsies from patients treated with Belumosudil showed significant reductions in both type I and type III collagen, indicating a regression of fibrosis. nih.gov This anti-fibrotic activity suggests an inhibitory effect on fibroblasts and smooth muscle cells, which are key drivers of collagen deposition.

Primary Cell TypeAssay / MeasurementKey Finding with Belumosudil (KD025)Reference
Pulmonary Microvascular Endothelial Cells (PMVECs)Metabolic Analysis (Lactate/Glucose)Dose-dependent decrease in glycolysis and increase in oxidative phosphorylation. nih.govnih.gov
Pulmonary Microvascular Endothelial Cells (PMVECs)Cell Migration AssayInhibited migration. nih.govnih.gov
Oral Mucosal Tissue (Fibroblasts)Collagen Staining (Picrosirius Red)Significant reduction in collagen type I and type III. nih.gov

Belumosudil mesylate is under investigation for its potential therapeutic effects in hematologic malignancies. Clinical trials are assessing its efficacy in patients with relapsed or refractory multiple myeloma. youtube.com The rationale for these studies is that as a kinase inhibitor, Belumosudil may block the action of abnormal proteins that signal for cancer cell multiplication, thereby slowing or stopping the spread of cancer. youtube.com While clinical investigations are ongoing, detailed in vitro studies specifically documenting the dose-dependent effects of Belumosudil on the viability and proliferation of a panel of human myeloma cell lines (e.g., U266, RPMI 8226, NCI-H929) are not extensively reported in publicly available literature. Such assays are critical for determining direct anti-myeloma activity and for elucidating the underlying molecular mechanisms in these specific cancer cells.

Molecular and Biochemical Techniques

To understand the direct molecular target and the downstream consequences of Belumosudil treatment, specific biochemical and gene expression analyses have been employed.

The primary mechanism of action of Belumosudil is the selective inhibition of Rho-associated coiled-coil-containing protein kinase 2 (ROCK2). This selectivity and potency have been quantified using radiometric enzyme assays. These assays directly measure the enzymatic activity of purified recombinant ROCK1 and ROCK2 kinases.

The assay typically involves incubating the recombinant kinase with a reaction mixture containing a substrate peptide, magnesium acetate, and radiolabeled ATP, specifically [γ-³³P]ATP. In the presence of an inhibitor like Belumosudil, the transfer of the radiolabeled phosphate (B84403) group from ATP to the substrate is reduced. The phosphorylated substrate is then separated from the unreacted ATP by filtration through a phosphocellulose filter plate. The amount of radioactivity incorporated into the substrate is measured, allowing for the calculation of kinase activity. Through these methods, Belumosudil (as KD025 or SLx-2119) was determined to be a highly selective inhibitor of ROCK2, with an IC₅₀ of approximately 100 nM for ROCK2, demonstrating significantly less potency against the ROCK1 isoform. ashpublications.org

Gene expression profiling technologies provide a broad view of the molecular changes induced by a compound. Techniques such as microarrays and NanoString nCounter analysis allow for the simultaneous measurement of hundreds to thousands of genes, revealing which cellular pathways are modulated. nih.govnanostring.com

While specific studies detailing the use of Illumina or large-scale NanoString arrays to profile the comprehensive effects of Belumosudil are not widely published, analyses of fibrosis-related biomarkers and immune cell signaling pathways strongly support the drug's mechanism. For instance, analyses of tissue biopsies from treated patients have shown a reduction in fibrosis-related markers and inflammatory cells. nih.gov Furthermore, multiplex cytokine assays on patient samples have confirmed the downregulation of key pro-inflammatory cytokines. nih.gov These findings are consistent with the types of results generated by broad gene expression profiling and confirm that Belumosudil modulates signaling pathways involved in inflammation and fibrosis, such as the STAT3 pathway. nih.gov The use of targeted gene expression panels, like the NanoString nCounter system, is a powerful tool to further dissect these mechanisms in specific cell populations affected by the drug. nih.govnanostring.com

mRNA Level Quantification (e.g., Tsp-1, CTGF)

The antifibrotic activity of belumosudil is partly attributed to its ability to downregulate the expression of key profibrotic genes. nih.gov Research has shown that ROCK2 inhibition can suppress the transcription of genes such as connective tissue growth factor (CTGF), a central mediator in fibrosis. scientificeducationsupport.com In a study on diffuse cutaneous systemic sclerosis, tissue-based RNA sequencing revealed that treatment with belumosudil led to the downregulation of TGF-β, a major profibrotic mediator that often works in concert with CTGF. oup.comnih.gov The inhibition of ROCK2 by belumosudil impedes the release of myocardin-related transcription factor (MRTF), which is crucial for upregulating profibrotic genes like CTGF and TGF-β. scientificeducationsupport.com While direct quantification of Thrombospondin-1 (Tsp-1) mRNA levels in response to belumosudil is not extensively detailed in the provided results, the known downstream effects of TGF-β on Tsp-1 suggest a potential regulatory link.

Table 1: Effect of Belumosudil on Profibrotic Gene Expression

GeneEffectDisease Model/ContextCitation
TGF-β DownregulationDiffuse Cutaneous Systemic Sclerosis oup.comnih.gov
CTGF DownregulationGeneral Fibrotic Processes scientificeducationsupport.com

Phosphorylation State Analysis (e.g., STAT3, STAT5)

A critical aspect of belumosudil's immunomodulatory effect lies in its ability to influence the phosphorylation state of Signal Transducer and Activator of Transcription (STAT) proteins. nih.gov Specifically, belumosudil-mediated ROCK2 inhibition leads to the downregulation of STAT3 phosphorylation. nih.govnih.govashpublications.org This is significant because phosphorylated STAT3 (pSTAT3) is a key transcription factor for the differentiation of pro-inflammatory T helper 17 (Th17) cells. nih.govnih.gov By reducing pSTAT3 levels, belumosudil curtails the expression of Th17-specific transcription factors. ashpublications.orgnih.gov

Conversely, selective ROCK2 inhibition by belumosudil promotes a shift in immune balance by favoring a STAT5-dependent mechanism. nih.govashpublications.org This action restores immune homeostasis by shifting the balance between Th17 cells and regulatory T cells (Tregs). nih.gov In murine models of chronic graft-versus-host disease (cGVHD), treatment with KD025 was associated with a reduction in STAT3 phosphorylation and a simultaneous increase in STAT5 phosphorylation in spleen cells. researchgate.net This dual action rebalances the immune response, mitigating the inflammatory cascades characteristic of autoimmune and inflammatory conditions. nih.govscientificeducationsupport.com

Table 2: Impact of Belumosudil on STAT Phosphorylation

ProteinEffect of BelumosudilDownstream ConsequenceCitation
STAT3 Decreased PhosphorylationDownregulation of Th17/Tfh cell differentiation nih.govnih.govashpublications.orgresearchgate.net
STAT5 Increased PhosphorylationUpregulation of Regulatory T cells (Tregs) nih.govashpublications.orgresearchgate.net

Animal Model Implementation

Preclinical evaluation of belumosudil in various animal models has been crucial in demonstrating its therapeutic potential and understanding its in vivo mechanisms.

Mouse Models of Inflammatory and Fibrotic Diseases

Belumosudil has shown significant efficacy in several mouse models of inflammatory and fibrotic conditions. In a bleomycin-induced mouse model of idiopathic pulmonary fibrosis (IPF), ROCK2 inhibition with KD025 significantly reduced established lung fibrosis and inflammation in a dose-dependent manner. biospace.comlungdiseasenews.com Similarly, in murine models of sclerodermatous cGVHD and bronchiolitis obliterans syndrome, belumosudil demonstrated a marked reduction in skin and lung fibrosis, respectively. nih.gov

Further studies in a mouse model of cGVHD with multiorgan system involvement showed that KD025 treatment normalized pathogenic pulmonary function and significantly reduced antibody and collagen deposition in the lungs. researchgate.net In a model of induced liver fibrosis, belumosudil was effective at reducing fibrosis and liver IL-17 levels. nih.govashpublications.org Additionally, in a transverse aortic constriction (TAC) mouse model, which induces pressure overload, belumosudil effectively ameliorated cardiac hypertrophy and fibrosis by inhibiting the activation of cardiac fibroblasts. physiology.org

Table 3: Summary of Belumosudil Effects in Fibrotic Disease Models

Disease ModelKey FindingsCitation
Bleomycin-induced IPF Reduced lung fibrosis and inflammation; Improved pulmonary function. biospace.comlungdiseasenews.com
Sclerodermatous cGVHD Significant reduction of skin fibrosis. nih.gov
Bronchiolitis Obliterans (cGVHD) Significant reduction of lung fibrosis. nih.gov
Multi-organ system cGVHD Normalized pulmonary function; Reduced lung collagen deposition. researchgate.net
Transverse Aortic Constriction (Cardiac Fibrosis) Ameliorated cardiac hypertrophy and fibrosis. physiology.org
Induced Liver Fibrosis Reduced liver fibrosis and IL-17 levels. nih.govashpublications.org

Syngeneic Cancer Models with Immune Correlates

While specific data on the use of belumosudil in syngeneic cancer models is limited in the provided search results, its established mechanism of modulating the immune system suggests potential applications. The ability of belumosudil to decrease pro-inflammatory Th17 cells and increase regulatory T cells points to its potential to alter the tumor microenvironment. patsnap.com The balance of these immune cells is critical in determining the efficacy of anti-tumor immune responses. Further research in syngeneic models would be necessary to explore the impact of ROCK2 inhibition on tumor growth, immune cell infiltration into tumors, and potential synergies with other immunotherapies like checkpoint inhibitors.

Drug Discovery Platforms and Technologies (e.g., Pharmacomer™ Technology)

Belumosudil (formerly SLx-2119) was developed utilizing advanced drug discovery approaches. In 2011, Kadmon Pharmaceuticals acquired the rights to the Pharmacomer™ Technology research platform from Nano Terra, Inc. wikipedia.orgbiospace.com This platform, originally developed by Surface Logix, Inc., was founded on breakthroughs in understanding the functionality of pharmaceuticals at the molecular level. biospace.com The technology aimed to discover new small molecule drugs optimized to meet the challenges of human physiology and bypass early development hurdles common in traditional medicinal chemistry. biospace.com The acquisition included three clinical-stage candidates, one of which was the selective ROCK2 inhibitor that would become belumosudil. wikipedia.orgbiospace.com

Emerging Research Areas and Unexplored Mechanisms of Belumosudil Mesylate

Investigation into Additional Inflammatory and Fibrotic Disease Pathologies

The success of Belumosudil (B1681009) in cGVHD, a condition characterized by widespread inflammation and fibrosis, has spurred investigations into other diseases with similar pathological underpinnings. nih.govsanofi.com The drug's ability to inhibit ROCK2, a key regulator of pro-inflammatory and pro-fibrotic pathways, makes it a candidate for a range of autoimmune and fibrotic disorders. patsnap.compatsnap.com

Pre-clinical and early-phase clinical trials have explored the utility of Belumosudil in conditions such as:

Systemic Sclerosis (SSc): Clinical development for SSc is ongoing, driven by the hypothesis that inhibiting ROCK2 could mitigate the hallmark fibrosis and vascular damage of the disease. nih.gov

Idiopathic Pulmonary Fibrosis (IPF): Belumosudil (as KD025) was investigated in a Phase II clinical trial for IPF, a progressive and fatal lung disease characterized by excessive scar tissue formation. The rationale lies in ROCK2's role in driving fibroblast activation and collagen deposition, key events in IPF pathogenesis. nih.govnih.gov

Plaque Psoriasis: A Phase II trial was initiated for plaque psoriasis, an autoimmune skin condition. The investigation is based on Belumosudil's capacity to modulate T-cell responses, particularly by rebalancing the pro-inflammatory Th17 cells and regulatory T-cells (Tregs), a central dysregulation in psoriasis. patsnap.comnih.gov

Collagen-Induced Arthritis: In a mouse model of collagen-induced arthritis, Belumosudil was shown to ameliorate disease progression by targeting the Th17-mediated pathway, suggesting potential applications in rheumatoid arthritis and other inflammatory joint diseases. selleckchem.com

These explorations highlight a strategic expansion of Belumosudil's application, targeting the core mechanisms of inflammation and fibrosis that are common to a multitude of debilitating diseases.

Potential for Combination Therapies in Pre-clinical Settings

While Belumosudil monotherapy has shown significant efficacy, the complexity of diseases like cGVHD suggests that combination therapies could offer superior or more durable responses. nih.govnih.gov Real-world observational studies have begun to report on the concurrent use of Belumosudil with other agents, providing a rationale for formal pre-clinical and clinical investigation. nih.govcancernursingtoday.com

The primary goal of combination strategies is to target multiple, distinct pathological pathways simultaneously. For instance, combining Belumosudil's anti-fibrotic and immunomodulatory effects with agents that suppress other inflammatory pathways could achieve synergistic outcomes. nih.gov A retrospective study reported on the combination of Belumosudil with ruxolitinib, a JAK inhibitor, in patients with steroid-refractory cGVHD, suggesting the safety and potential efficacy of this dual-pathway approach. nih.govcancernursingtoday.com Another clinical trial is designed to evaluate the combination of Belumosudil and rituximab (B1143277) for the primary treatment of cGVHD. clinicaltrials.gov

These early clinical experiences underscore the need for rigorous pre-clinical studies to optimize combination strategies, identify potential synergies, and define the most effective pairings for specific disease contexts.

Combination Study Companion Drug Disease Rationale/Key Findings
Observational Study RuxolitinibSteroid-Refractory cGVHDCombines ROCK2 inhibition (anti-fibrotic, immunomodulatory) with JAK inhibition. The combination was well-tolerated and showed possible efficacy in refractory patients. nih.govcancernursingtoday.com
Phase 2 Clinical Trial (NCT06046248) RituximabChronic GVHDEvaluates the safety and efficacy of combining ROCK2 inhibition with a B-cell depleting antibody as a primary treatment. clinicaltrials.gov
Real-World Data Analysis Multiple (including calcineurin inhibitors, ruxolitinib)Chronic GVHDBelumosudil is frequently used in combination with other standard and novel agents in real-world practice. pharmacytimes.com

Deeper Exploration of ROCK-Independent Mechanisms of Action

While the primary mechanism of Belumosudil is the selective inhibition of ROCK2, emerging evidence suggests its cellular effects may not be exclusively tied to this pathway. patsnap.comwikipedia.org A deeper understanding of potential ROCK-independent actions could reveal new therapeutic applications and provide a more complete picture of its biological activity.

A study using cultured human cells indicated that Belumosudil may also influence several other critical signaling pathways, including:

Oxidative phosphorylation

WNT signaling

Angiogenesis

KRAS signaling wikipedia.org

These pathways are fundamental to cell growth, proliferation, and energy metabolism. Their modulation by Belumosudil, if confirmed to be independent of ROCK2 inhibition, would significantly broaden its mechanistic profile. For example, interference with KRAS signaling could have implications for cancer therapies, while effects on WNT signaling and angiogenesis could be relevant to both oncology and regenerative medicine. Further research is required to validate these findings and to determine the precise molecular targets and functional consequences of these potential ROCK-independent effects.

Understanding Differential Effects Across Cell and Tissue Types

The systemic nature of diseases like cGVHD means that a successful therapy must act effectively across various affected organs. sanofi.com Recent research has begun to illuminate how Belumosudil exerts differential effects in specific tissues and cell populations, providing crucial insights into its tissue-level activity. nih.govnih.gov

A companion study to the pivotal ROCKstar trial assessed the tissue-level immune dynamics in patients with oral cGVHD, analyzing samples from the oral mucosa and minor salivary glands before and after treatment. nih.govnih.gov The findings revealed significant tissue-specific responses:

Oral Mucosa: Treatment with Belumosudil led to a significant reduction in collagen type I and type III deposition, suggesting a direct anti-fibrotic effect and reversal of established fibrosis in this tissue. nih.gov This was accompanied by significant decreases in the numbers of CD3+, CD4+, and CD8+ T cells. nih.gov

Minor Salivary Glands: In contrast to the oral mucosa, CD4+ regulatory T-cells (Tregs) increased in the minor salivary glands, as well as in the blood, indicating a pro-tolerogenic shift in the immune environment. nih.gov

Cell-Specific Cytokine Production: Interestingly, the study found that in the oral tissues, the pro-inflammatory cytokine IL-17 was primarily produced by non-T cells, and its levels decreased with treatment. nih.govnih.gov

These findings demonstrate that Belumosudil's impact is not uniform but is tailored to the specific microenvironment of each tissue, simultaneously reducing fibrosis and inflammatory cell infiltration in one site while promoting regulatory cell populations in another.

Tissue/Cell Type Effect of Belumosudil Treatment Reference
Oral Buccal Mucosa Significant reduction in collagen type I and type III. nih.gov
Oral Buccal Mucosa Significant reduction in CD3+, CD4+, and CD8+ T-cell infiltration. nih.gov
Minor Salivary Glands Increase in CD4+ Treg cells. nih.gov
Peripheral Blood Increase in CD4+ Treg cells. nih.gov
Oral Tissues (General) Reduction in IL-17+ cells (primarily non-T cells). nih.govdoaj.org
Liver (Murine Model) Reduction in collagen type I and IL-17. nih.gov

Role in Modulating Cellular Bioenergetics and Metabolic Reprogramming

The metabolic state of a cell is intrinsically linked to its function, particularly in the immune system where activation, proliferation, and differentiation require significant metabolic shifts. Emerging research indicates that Belumosudil may influence cellular bioenergetics, a largely unexplored aspect of its mechanism.

One study reported that Belumosudil (as KD025) can shift the bioenergetics of pulmonary endothelial cells. nih.gov Another analysis pointed to an effect on oxidative phosphorylation in cultured human cells. wikipedia.org This suggests that beyond modulating signaling cascades, Belumosudil may directly impact the metabolic machinery of cells. Immune cells like pro-inflammatory Th17 cells and anti-inflammatory Treg cells have distinct metabolic profiles. Therefore, by altering cellular bioenergetics, Belumosudil could be reinforcing its immunomodulatory effects, creating a metabolic environment that is less permissive for pro-inflammatory cells and more favorable for regulatory cells. This represents a critical area for future investigation to understand how metabolic reprogramming contributes to the therapeutic efficacy of Belumosudil.

Advanced Mechanistic Studies on T Cell Differentiation and Plasticity

The cornerstone of Belumosudil's immunomodulatory action is its profound effect on T-cell differentiation, particularly the balance between pro-inflammatory Th17 cells and immunosuppressive Treg cells. nih.govnih.gov This balance is critical in autoimmune and inflammatory diseases. Belumosudil restores this equilibrium by selectively inhibiting ROCK2, which in turn leads to a cascade of downstream signaling events. patsnap.comnih.gov

Key mechanistic details include:

STAT3 and STAT5 Regulation: Belumosudil treatment leads to the downregulation of STAT3 (Signal Transducer and Activator of Transcription 3) phosphorylation and the upregulation of STAT5 phosphorylation. patsnap.comnih.gov STAT3 is a key transcription factor for the differentiation of Th17 cells, while STAT5 promotes the development of Treg cells. patsnap.comscientificeducationsupport.com This dual action effectively re-calibrates the immune response away from inflammation and towards tolerance. nih.gov

Cytokine Secretion: By inhibiting the Th17 pathway, Belumosudil reduces the secretion of key pro-inflammatory cytokines, including IL-17 and IL-21. selleckchem.com It has also been shown to decrease IFNγ secretion. selleckchem.com

T Follicular Helper (Tfh) Cells: Research has shown that ROCK2 signaling is also required to induce a subset of Tfh cells, which are crucial for B-cell activation and antibody production. rezurockhcp.com Belumosudil downregulates these cells, further dampening the autoimmune response. nih.govnih.gov

Advanced studies are needed to further dissect the plasticity of these T-cell lineages under the influence of Belumosudil and to understand the long-term stability of the re-established Th17/Treg balance.

Target Molecule/Cell Effect of Belumosudil Mechanism/Outcome
ROCK2 Selective InhibitionThe primary mechanism of action. nih.govpatsnap.com
STAT3 Phosphorylation DownregulationSuppresses Th17 and Tfh differentiation. patsnap.comnih.gov
STAT5 Phosphorylation UpregulationPromotes Treg cell differentiation and function. nih.govnih.gov
Th17 Cells ReductionDecreases pro-inflammatory responses. nih.govscientificeducationsupport.com
Treg Cells Increase/EnhancementIncreases immune regulation and tolerance. nih.govnih.gov
T Follicular Helper (Tfh) Cells ReductionReduces B-cell activation and autoantibody production. nih.gov
IL-17, IL-21, IFNγ Decreased SecretionReduces key pro-inflammatory and effector cytokines. selleckchem.com

Q & A

Q. What is the mechanistic basis for Belumosudil mesylate's selectivity toward ROCK2 over ROCK1, and how can this selectivity be validated experimentally?

Belumosudil mesylate exhibits >200-fold selectivity for ROCK2 (IC50 = 105 nM) compared to ROCK1 (IC50 = 24 µM) due to structural differences in the ATP-binding pockets of these kinases . To validate selectivity:

  • Kinase activity assays : Use recombinant ROCK1/2 enzymes with ATP analogs (e.g., [γ-32P]ATP) to measure inhibition.
  • Cellular assays : Compare phosphorylation levels of ROCK-specific substrates (e.g., MYPT1 for ROCK2) in siRNA-mediated ROCK1/2 knockdown models.
  • Co-crystallization studies : Resolve drug-kinase binding modes to confirm interactions with ROCK2-specific residues .

Q. How should preclinical efficacy studies of Belumosudil mesylate in fibrosis or transplant models be designed to optimize translational relevance?

Key considerations include:

  • Animal models : Use established fibrosis models (e.g., bleomycin-induced lung fibrosis) or cGVHD murine models with humanized immune systems .
  • Dose optimization : Conduct dose-response studies (e.g., 100–300 mg/kg intraperitoneal) to mirror human pharmacokinetics .
  • Endpoint selection : Measure fibrosis biomarkers (e.g., collagen deposition, TGF-β levels) or cGVHD clinical scores (e.g., skin thickening, liver function) .

Advanced Research Questions

Q. How can researchers reconcile contradictions between in vitro and in vivo efficacy data for Belumosudil mesylate?

Discrepancies often arise from pharmacokinetic variability or off-target effects. Mitigation strategies:

  • Pharmacodynamic profiling : Use LC-MS/MS to quantify drug levels in plasma/tissue and correlate with target engagement (e.g., ROCK2 inhibition in splenocytes) .
  • RNA-seq analysis : Compare gene expression in treated vs. untreated models to identify compensatory pathways (e.g., RhoA/ROCK1 upregulation) .
  • Synergistic studies : Test combination therapies (e.g., with calcineurin inhibitors) to address resistance mechanisms .

Q. What methodologies are recommended for analyzing Belumosudil mesylate's impact on immune cell subsets in cGVHD patients?

  • Flow cytometry : Quantify Treg (CD4+CD25+FoxP3+) and Th17 (CD4+IL-17+) populations in peripheral blood pre/post-treatment .
  • Cytokine profiling : Use multiplex ELISA to measure IL-21, IL-23, and IFN-γ levels, which correlate with cGVHD severity .
  • Single-cell RNA sequencing : Identify transcriptomic shifts in B-cell subsets (e.g., plasma cells, memory B cells) linked to therapeutic response .

Q. What experimental designs are optimal for studying Belumosudil mesylate in combination therapies?

  • Factorial design : Test Belumosudil with standard immunosuppressants (e.g., corticosteroids, ruxolitinib) to assess additive/synergistic effects .
  • Sequential dosing : Evaluate timing effects (e.g., Belumosudil pre-treatment vs. concurrent administration) in graft-versus-host models.
  • Biomarker-driven cohorts : Stratify patients by ROCK2 expression (IHC) or genetic variants (e.g., RhoA mutations) to predict response .

Q. How should long-term efficacy and safety of Belumosudil mesylate be assessed in clinical trials?

  • Survival analysis : Use Kaplan-Meier curves for 2-year overall survival (OS) and failure-free survival (FFS), as reported in phase 2 trials (OS = 89%, FFS = 75% at 6 months) .
  • Toxicity monitoring : Track hepatic/renal function, opportunistic infections, and secondary malignancies via longitudinal lab panels.
  • Cox regression models : Adjust for covariates (e.g., prior steroid exposure, organ involvement) to isolate treatment effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.